molecular formula C14H19N5OS B5663024 (1S*,6R*)-9-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S*,6R*)-9-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No. B5663024
M. Wt: 305.40 g/mol
InChI Key: UGKWFCCAMYVJQX-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to "(1S*,6R*)-9-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one" often involves multi-step chemical reactions that can include cyclization, nitration, and the use of specific catalysts for achieving the desired molecular architecture. For example, the synthesis of related diazabicyclo compounds has been explored through methods that involve condensation reactions and the strategic use of catalysts to promote efficiency and selectivity in the formation of the bicyclic frameworks (Tahmassebi, Bryson, & Binz, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds features a complex bicyclic or tricyclic core with various substituents that influence the compound's physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating these structures, revealing details such as conformation, bond lengths, and angles, which are critical for understanding the compound's reactivity and interaction with biological targets (Vlasova et al., 2013).

Chemical Reactions and Properties

Compounds with similar structural motifs to "(1S*,6R*)-9-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one" can undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements. These reactions are influenced by the compound's electronic and steric properties, and they can significantly alter its biological activity (Esseffar et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystallinity, are crucial for their application in different fields. These properties are determined by the compound's molecular structure and can be measured using various analytical techniques. The crystal structure, in particular, provides insights into the compound's stability and reactivity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

(1S,6R)-9-(1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-8-12-13(18(3)16-8)15-14(21-12)19-9-4-5-10(19)7-17(2)11(20)6-9/h9-10H,4-7H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKWFCCAMYVJQX-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)N3C4CCC3CN(C(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1SC(=N2)N3[C@@H]4CC[C@H]3CN(C(=O)C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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